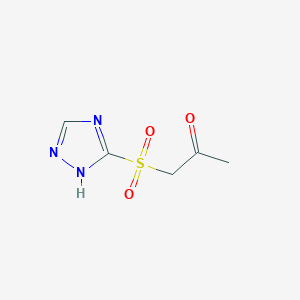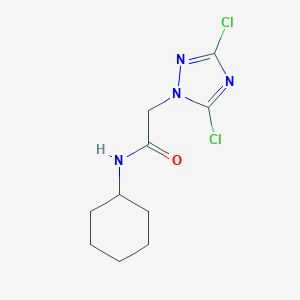
N-(2,6-dichlorophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-phenoxyacetamide, commonly known as DCPA, is a herbicide that has been widely used in agriculture to control weeds. It was first synthesized in 1947 by the American Cyanamid Company and has since become a popular herbicide due to its effectiveness and low toxicity.
Applications De Recherche Scientifique
DCPA has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has been used in various agricultural settings, including vegetable crops, fruit trees, and ornamental plants. In addition to its use as a herbicide, DCPA has also been studied for its potential as an anti-fungal agent and as a treatment for certain types of cancer.
Mécanisme D'action
DCPA works by inhibiting the growth of weeds by disrupting their cell division process. It does this by binding to a specific protein in the plant cell, which prevents the cell from dividing and ultimately leads to the death of the plant. This mechanism of action is specific to plants and does not affect animals or humans.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to humans and animals, with no adverse effects reported in studies conducted on rats and rabbits. However, it is important to note that DCPA can be toxic to fish and other aquatic organisms, and caution should be exercised when using it near water sources. In addition, DCPA has been found to be persistent in the environment, with a half-life of up to 5 years, which can lead to accumulation in soil and water.
Avantages Et Limitations Des Expériences En Laboratoire
DCPA has several advantages for use in lab experiments, including its low toxicity to humans and animals, its specificity to plants, and its effectiveness against a wide range of weeds. However, it is important to note that DCPA can be difficult to handle due to its low solubility in water and its persistence in the environment, which can lead to contamination of lab equipment and samples.
Orientations Futures
There are several future directions for research on DCPA, including its potential as an anti-fungal agent and as a treatment for certain types of cancer. In addition, there is a need for further research on the environmental impact of DCPA and its persistence in soil and water. Finally, there is a need for the development of new herbicides that are more effective and less persistent in the environment than DCPA.
Méthodes De Synthèse
DCPA can be synthesized by reacting 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with phenol in the presence of a catalyst to form DCPA. This synthesis method has been well documented in the literature and has been used to produce DCPA on an industrial scale.
Propriétés
Formule moléculaire |
C14H11Cl2NO2 |
|---|---|
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)14(11)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
POQYQPVVYSGIAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B262555.png)

